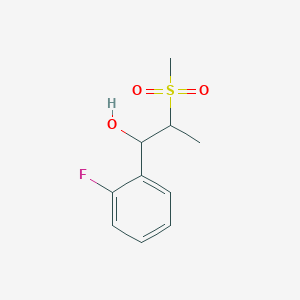

1-(2-Fluorophenyl)-2-(methylsulfonyl)propan-1-ol

Description

1-(2-Fluorophenyl)-2-(methylsulfonyl)propan-1-ol is a fluorinated propanol derivative featuring a 2-fluorophenyl group and a methylsulfonyl substituent.

Properties

Molecular Formula |

C10H13FO3S |

|---|---|

Molecular Weight |

232.27 g/mol |

IUPAC Name |

1-(2-fluorophenyl)-2-methylsulfonylpropan-1-ol |

InChI |

InChI=1S/C10H13FO3S/c1-7(15(2,13)14)10(12)8-5-3-4-6-9(8)11/h3-7,10,12H,1-2H3 |

InChI Key |

PGOPBADCOHMZBJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(C1=CC=CC=C1F)O)S(=O)(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Fluorophenyl)-2-(methylsulfonyl)propan-1-ol typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluorobenzene, methylsulfonyl chloride, and propanol.

Reaction Steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(2-Fluorophenyl)-2-(methylsulfonyl)propan-1-ol can undergo various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The sulfonyl group can be reduced to a sulfide.

Substitution: The fluorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.

Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride) are common.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: 1-(2-Fluorophenyl)-2-(methylsulfonyl)propan-1-one or 1-(2-Fluorophenyl)-2-(methylsulfonyl)propanoic acid.

Reduction: 1-(2-Fluorophenyl)-2-(methylthio)propan-1-ol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe to study biological pathways involving sulfonyl and fluorophenyl groups.

Medicine: Potential use in drug development due to its unique structural features.

Industry: As an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 1-(2-Fluorophenyl)-2-(methylsulfonyl)propan-1-ol would depend on its specific application. Generally, compounds with sulfonyl and fluorophenyl groups can interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 1-(2-Fluorophenyl)-2-(methylsulfonyl)propan-1-ol with structurally analogous compounds based on substituent effects, molecular properties, and inferred reactivity.

Table 1: Structural and Functional Group Comparisons

Key Observations

Substituent Position and Electronic Effects: The 2-fluorophenyl group in the target compound may induce steric hindrance and ortho-directing effects in electrophilic substitution reactions, contrasting with 4-chlorophenyl () or 2-chloro-6-fluorophenyl () analogs. The methylsulfonyl group is strongly electron-withdrawing, increasing acidity of the hydroxyl group compared to methylsulfanyl () or methylamino () derivatives. This could enhance metabolic stability, as sulfonyl groups are less prone to oxidation than thioethers .

Biological Relevance: Compounds with sulfonyl groups (e.g., lenacapavir sodium in ) are often used in pharmaceuticals for improved stability and binding affinity. The target compound’s sulfonyl group may similarly enhance interactions with biological targets.

Synthetic Considerations: Synthesis of similar compounds (e.g., 1-(4-chlorophenyl)-2-(methylamino)propan-1-ol in ) likely involves reductive amination or nucleophilic substitution. The target compound may require sulfonation or oxidation steps to introduce the methylsulfonyl group.

Biological Activity

1-(2-Fluorophenyl)-2-(methylsulfonyl)propan-1-ol, a compound with potential pharmaceutical applications, has garnered attention for its biological activities. This article reviews its chemical properties, biological mechanisms, and relevant case studies that highlight its efficacy in various biological contexts.

- IUPAC Name : 1-(2-Fluorophenyl)-2-(methylsulfonyl)propan-1-ol

- Molecular Formula : C10H13FOS

- Molecular Weight : 202.27 g/mol

- CAS Number : 1960-55-0

- Structure : The compound features a fluorophenyl group and a methylsulfonyl moiety, which contribute to its reactivity and biological interactions.

Anticancer Activity

Recent studies have explored the anticancer potential of compounds similar to 1-(2-Fluorophenyl)-2-(methylsulfonyl)propan-1-ol. For instance, compounds with similar structural features have demonstrated significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer) cells.

| Compound | Cell Line | IC50 (μM) | Reference |

|---|---|---|---|

| Compound A | MCF-7 | 4.36 | |

| Compound B | HCT116 | 5.00 | |

| 1-(2-Fluorophenyl)-2-(methylsulfonyl)propan-1-ol | TBD | TBD | TBD |

The biological activity of 1-(2-Fluorophenyl)-2-(methylsulfonyl)propan-1-ol may be attributed to its ability to interact with specific molecular targets involved in cell proliferation and apoptosis. Preliminary data suggest that it may inhibit pathways associated with tumor growth, although detailed mechanistic studies are still required.

Study on Antimicrobial Properties

A study evaluated the antimicrobial effects of various methylsulfonyl-containing compounds, including 1-(2-Fluorophenyl)-2-(methylsulfonyl)propan-1-ol. The results indicated promising activity against gram-positive bacteria, suggesting potential use as an antimicrobial agent.

Pharmacokinetics and Toxicology

The pharmacokinetic profile of similar compounds indicates moderate bioavailability and favorable absorption characteristics. Toxicological assessments have shown that these compounds generally exhibit low toxicity in vitro, but comprehensive in vivo studies are essential for confirming safety profiles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.